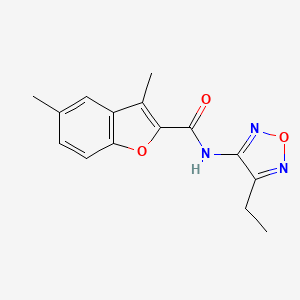

N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide

Description

N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide is a heterocyclic compound featuring a benzofuran core substituted with methyl groups at positions 3 and 3. The carboxamide group at position 2 is linked to a 4-ethyl-1,2,5-oxadiazole (furazan) ring. This structure combines aromatic and heterocyclic moieties, which are common in bioactive molecules for pharmaceuticals and agrochemicals.

Properties

Molecular Formula |

C15H15N3O3 |

|---|---|

Molecular Weight |

285.30 g/mol |

IUPAC Name |

N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide |

InChI |

InChI=1S/C15H15N3O3/c1-4-11-14(18-21-17-11)16-15(19)13-9(3)10-7-8(2)5-6-12(10)20-13/h5-7H,4H2,1-3H3,(H,16,18,19) |

InChI Key |

SBGGHKYINYFMJR-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NON=C1NC(=O)C2=C(C3=C(O2)C=CC(=C3)C)C |

solubility |

<0.2 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide typically involves the following steps:

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions. For instance, the reaction between ethyl hydrazinecarboxylate and an appropriate nitrile can yield the oxadiazole ring.

Coupling with Benzofuran: The oxadiazole intermediate is then coupled with a benzofuran derivative. This step often involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the carboxamide bond.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in substitution reactions, where functional groups on the benzofuran or oxadiazole rings are replaced with other groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in drug development.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Mechanistic and Functional Insights

- Cytotoxic Analogs : Thiazole derivatives like BF1/TD induce apoptosis via mitochondrial depolarization and reactive oxygen species (ROS) generation. The absence of sulfur in the target compound’s oxadiazole may reduce ROS-mediated cytotoxicity but improve metabolic stability .

- Herbicidal Analogs : Ethyl substitution on oxadiazole may optimize ALS inhibition by balancing hydrophobicity and steric effects, as seen in related patents .

Biological Activity

N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a unique structural combination of an oxadiazole ring and a benzofuran moiety, which may contribute to its diverse pharmacological properties. The molecular formula is with a molecular weight of approximately 421.4 g/mol .

Research indicates that this compound exhibits various biological activities, particularly in the realms of antimicrobial and anticancer effects. The mechanisms by which this compound exerts its effects may involve:

- Antimicrobial Activity : Potential inhibition of bacterial growth through interference with cellular processes.

- Anticancer Properties : Induction of apoptosis in cancer cells and inhibition of tumor growth through modulation of signaling pathways.

The oxadiazole moiety enhances the compound's reactivity and ability to form hydrogen bonds, which may facilitate interactions with various biological targets .

Biological Activities

The biological activities of this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Antimicrobial | Exhibits potential against various bacterial strains. |

| Anticancer | Demonstrates cytotoxicity against multiple cancer cell lines. |

| Anti-inflammatory | May reduce inflammation through modulation of inflammatory pathways. |

Case Studies and Research Findings

Numerous studies have investigated the biological activity of compounds containing the oxadiazole structure. For instance, derivatives of 1,2,4-oxadiazoles have shown significant anticancer activity across various cell lines:

- Cytotoxicity Studies : In vitro studies demonstrated that compounds similar to this compound exhibit IC50 values indicating effective inhibition of cell proliferation in cancer cell lines such as HeLa (human cervical carcinoma) and Caco-2 (human colon adenocarcinoma) .

- Mechanistic Insights : Research has identified that these compounds may act via multiple pathways including apoptosis induction and cell cycle arrest. For example, some derivatives have been shown to inhibit key proteins involved in tumor progression .

Comparative Analysis

A comparative analysis with other oxadiazole-containing compounds reveals that this compound possesses unique characteristics that enhance its biological activity:

| Compound | IC50 (µM) | Target Activity |

|---|---|---|

| Compound A | 10 | Anticancer |

| Compound B | 20 | Antimicrobial |

| N-(4-Ethyl...) | 5 | Anticancer & Antimicrobial |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step condensation reactions. For analogous oxadiazole-carboxamide derivatives, key steps include:

- Amide bond formation : Reacting 3,5-dimethyl-1-benzofuran-2-carboxylic acid with 4-ethyl-1,2,5-oxadiazol-3-amine using coupling agents like HATU or DCC in anhydrous DMF .

- Control parameters : Temperature (60–80°C), pH (neutral to slightly basic), and solvent polarity significantly affect yield. For example, ethanol/dioxane mixtures reduce by-product formation compared to polar aprotic solvents .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : Confirm substituent positions via -NMR (e.g., methyl groups at δ 2.1–2.5 ppm, furan protons at δ 6.5–7.2 ppm) and -NMR (carbonyl signals at ~165 ppm) .

- X-ray crystallography : Resolve crystal packing and bond angles, particularly for the oxadiazole and benzofuran moieties .

- Mass spectrometry : Validate molecular weight (expected m/z ~343.4 for CHNO) .

Q. What preliminary assays are recommended to assess its biological activity?

- Methodological Answer :

- In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., murine NK/Ly lymphoma) at concentrations of 10–100 μM, with ROS scavengers (e.g., NAC) to probe oxidative stress mechanisms .

- Enzyme inhibition : Screen against kinases or oxidoreductases (e.g., superoxide dismutase) via spectrophotometric assays .

Advanced Research Questions

Q. How does the compound’s herbicidal potential (from patent data) reconcile with its observed pharmacological activity in academic studies?

- Methodological Answer :

- Comparative SAR analysis : Compare substitution patterns in herbicidal analogs (e.g., 4-ethyl vs. 4-propoxy groups) to those in cytotoxic derivatives. For example, 4-ethyl substitution may enhance membrane permeability in mammalian cells, while bulky substituents favor plant enzyme targeting .

- Mechanistic divergence : Herbicidal activity likely involves inhibition of acetolactate synthase (ALS), whereas cytotoxicity may stem from ROS generation or tubulin disruption .

Q. What experimental strategies can resolve contradictions in ROS-mediated cytotoxicity data?

- Methodological Answer :

- Dual-assay validation : Combine fluorescent microscopy (DCFH-DA probe for ROS) with thiobarbituric acid (TBA) assays for lipid peroxidation .

- Knockout models : Use CRISPR-edited cell lines lacking key antioxidant enzymes (e.g., SOD1) to isolate ROS-dependent effects .

- Dose-response profiling : Test nanomolar to millimolar ranges to identify thresholds where ROS mechanisms dominate .

Q. How can QSAR modeling optimize this compound’s bioactivity while minimizing hepatotoxicity?

- Methodological Answer :

- Descriptor selection : Use logP, topological polar surface area (TPSA), and H-bond acceptor/donor counts to predict absorption and toxicity .

- In silico screening : Dock the compound into CYP3A4 and CYP2D6 active sites to assess metabolic stability .

- Validation : Compare predicted LD values (e.g., using ProTox-II) with in vivo murine hepatotoxicity data (e.g., ALT/AST levels) .

Q. What methodologies are suitable for analyzing structure-activity relationships (SAR) in derivatives with modified oxadiazole substituents?

- Methodological Answer :

- Parallel synthesis : Synthesize analogs with halogen, alkyl, or aryl substitutions at the oxadiazole 4-position .

- Biological profiling : Test herbicidal (via Arabidopsis growth inhibition) vs. anticancer (via apoptosis assays) activity to identify substituent-specific trends .

- Crystallographic mapping : Resolve ligand-protein complexes (e.g., with tubulin or ALS) to identify critical binding interactions .

Contradiction Analysis & Advanced Experimental Design

Q. How can conflicting reports on genotoxicity (e.g., Allium bioassay vs. mammalian cell data) be reconciled?

- Methodological Answer :

- Cross-species comparison : Test the compound in parallel on Allium cepa root tips and human lymphocyte cultures using comet assays .

- Metabolic activation : Include S9 liver microsomes to assess if toxicity is metabolite-dependent .

- Dose standardization : Normalize concentrations to tissue-specific uptake rates (e.g., ICP-MS for elemental tracking) .

Q. What nanoparticle-based delivery systems could enhance its therapeutic index?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.